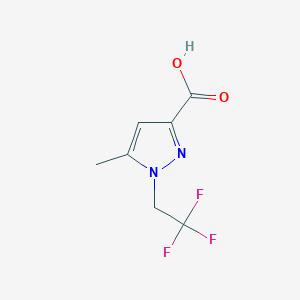
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the empirical formula C8H9F3N2O2 . It is a solid substance and is also known as 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid methyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=C(C(OC)=O)C=NN1CC(F)(F)F . The InChI key for this compound is AAWMDUPUYVKILO-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.16 . It is a solid substance . The compound’s storage class code is 11, which denotes combustible solids . The flash point is not applicable .Scientific Research Applications
Structural and Spectral Studies
Research focused on pyrazole derivatives, similar to the compound , showcases their significance in understanding molecular structures and interactions. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted its biological importance, where combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques, provided detailed insights into its molecular structure and electronic properties (S. Viveka et al., 2016).
Synthesis and Coordination Polymers
The ability of pyrazole derivatives to form coordination polymers with metals has been explored, indicating their potential in creating novel materials with specific luminescence and structural properties. For example, d10 metal coordination polymers were constructed using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating their versatile applications in the synthesis of chiral and achiral coordination polymers (M. Cheng et al., 2017).
Coordination Complexes and Reactivity
Further research into pyrazole-dicarboxylate acid derivatives has led to the synthesis and characterization of mononuclear CuII/CoII coordination complexes, showcasing the diverse reactivity and potential applications of these compounds in material science and catalysis (S. Radi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-5(6(13)14)11-12(4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNKNXHWJARDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)
![N-(2,6-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2835170.png)

![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835176.png)
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2835179.png)
![3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B2835181.png)
![6-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2835183.png)
![7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2835186.png)
![methyl 3-{[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2835187.png)
![N-(4-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835188.png)
![3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2835189.png)

